molecular formula C8H7N3O4S B2447565 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide CAS No. 153504-92-8

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Cat. No.: B2447565
CAS No.: 153504-92-8
M. Wt: 241.22
InChI Key: IORLVGAEOOXBBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR and ¹³C NMR data confirm the compound’s structural features:

  • ¹H NMR (DMSO-d₆) :
    • δ 3.43 (s, 6H, CH₃ groups).
    • δ 4.57 (s, 2H, NH₂, exchangeable with D₂O).
    • δ 5.92 (s, 1H, NH, exchangeable with D₂O).
    • Aromatic protons: δ 7.47–7.60 (m, 3H).
  • ¹³C NMR (DMSO-d₆) :
    • δ 30.37 (CH₃), 158.87 (2CO), 120.34–135.53 (aromatic carbons).
Proton Environment δ (ppm) Multiplicity Assignment
Aromatic protons 7.47–7.60 multiplet Quinoxaline ring
NH₂ (sulfonamide) 4.57 singlet Exchangeable with D₂O
NH (quinoxaline) 5.92 singlet Exchangeable with D₂O

Infrared (IR) Absorption Profile Interpretation

IR spectroscopy identifies key functional groups:

  • NH Stretching : Bands at 3396–3193 cm⁻¹ (NH₂ and NH).
  • Carbonyl (CO) : Strong absorption at 1692 cm⁻¹ (2CO groups).
  • Sulfonamide (SO₂) : Peaks at 1327–1166 cm⁻¹ (asymmetric/symmetric stretching).
Functional Group Absorption (cm⁻¹) Notes
NH₂/NH 3344–3174 Broad peaks due to hydrogen bonding
C=O (quinoxaline) 1710–1653 Conjugated carbonyl groups
SO₂ (sulfonamide) 1388–1134 Sulfonamide moiety

Mass Spectrometric Fragmentation Patterns

Mass spectrometry confirms the molecular ion and fragmentation:

  • Molecular Ion : m/z 285 [M + 1] and 324 [M + 1].
  • Fragmentation : Loss of SO₂ (−96 Da) and NH₃ (−17 Da) yields diagnostic ions.
Ion m/z Fragmentation Pathway
[M + 1] 285 Molecular ion (C₈H₇N₃O₄S + H)
[M + 1] 324 Molecular ion (C₁₁H₈N₄O₆S + H)
[M – SO₂] 189 Loss of sulfonamide group
[M – NH₃] 308 Loss of ammonia

Properties

IUPAC Name

2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13)(H2,9,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORLVGAEOOXBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)NC(=O)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Quinoxaline-2,3-Dione

The quinoxaline core is synthesized through the condensation of o-phenylenediamine with oxalic acid under reflux conditions. This reaction proceeds via a cyclocondensation mechanism, where the diamine’s amino groups react with the dicarboxylic acid’s carbonyl groups to form the bicyclic structure. Typical conditions involve refluxing in aqueous hydrochloric acid (HCl, 6 M) for 6–8 hours, yielding quinoxaline-2,3-dione with a reported purity of >95%.

Chlorosulfonation at Position 6

Chlorosulfonic acid (ClSO₃H) is employed to introduce the sulfonyl chloride group at the 6-position of the quinoxaline ring. The reaction is conducted under anhydrous conditions at 0–5°C to minimize side reactions such as over-sulfonation or ring degradation. After 4 hours, the intermediate 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is isolated via precipitation in ice-cold water, achieving a yield of 70–75%.

Ammonolysis to Sulfonamide

The final step involves reacting the sulfonyl chloride intermediate with aqueous ammonia (NH₃, 25–28%) at room temperature. This nucleophilic substitution replaces the chloride with an amine group, forming the target sulfonamide. The product is purified via recrystallization from ethanol/water (1:3 v/v), yielding this compound with a melting point of 371–375°C.

Table 1: Classical Synthesis Parameters and Outcomes

Step Reagents/Conditions Yield (%) Purity (%)
Quinoxaline-2,3-dione o-PDA + oxalic acid, HCl, reflux 85–90 >95
Chlorosulfonation ClSO₃H, 0–5°C, 4 h 70–75 90–92
Ammonolysis NH₃ (aq), RT, 2 h 80–85 98

Green Chemistry Adaptations: Microwave-Assisted Synthesis

Recent advancements prioritize sustainability through microwave-assisted synthesis, which reduces reaction times and energy consumption. In this method, the chlorosulfonation step is accelerated using microwave irradiation (300 W, 100°C, 15 minutes), achieving a 92% yield of the sulfonyl chloride intermediate. Subsequent ammonolysis under microwave conditions (50°C, 10 minutes) further enhances the overall efficiency, yielding 88% of the final sulfonamide with 99% purity.

Solvent and Work-Up Optimization

Aqueous work-up protocols replace traditional organic solvents, aligning with green chemistry principles. The final product is isolated via filtration and washed with cold deionized water, eliminating the need for volatile solvents like dichloromethane or ethyl acetate.

Industrial-Scale Production: Challenges and Solutions

Scaling the synthesis of this compound requires addressing exothermic reactions and intermediate instability.

Continuous Flow Reactors for Chlorosulfonation

Industrial facilities employ continuous flow reactors to maintain precise temperature control during chlorosulfonation. This setup prevents thermal degradation and improves safety by minimizing human exposure to chlorosulfonic acid.

Crystallization Techniques

Spray drying and anti-solvent crystallization are utilized to enhance the purity and particle size distribution of the final product. Ethanol is preferred as an anti-solvent due to its low toxicity and compatibility with the sulfonamide’s solubility profile.

Analytical Characterization and Quality Control

The structural integrity of this compound is confirmed via:

  • FT-IR Spectroscopy : Peaks at 1345 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch) confirm the sulfonamide group.
  • ¹H-NMR : Aromatic protons at δ 7.85–7.90 ppm (doublet, J = 8.5 Hz) and δ 8.15–8.20 ppm (singlet) verify the quinoxaline substitution pattern.
  • Mass Spectrometry : ESI-MS ([M+H]⁺ = 242.06) matches the theoretical molecular weight (241.22 g/mol).

Chemical Reactions Analysis

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, potassium nitrate, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Proteomics Research

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is utilized in proteomics for its ability to modify proteins. It serves as a reagent in the study of protein interactions and functions.

ApplicationDescription
Protein ModificationAlters protein structure to study functional changes.
Interaction StudiesHelps in understanding protein-protein interactions.

Pharmaceutical Development

The compound has potential therapeutic applications due to its biological activity. It is being investigated for:

  • Antimicrobial Activity : Research indicates that it exhibits inhibitory effects on various pathogens.
  • Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells.
Therapeutic AreaPotential Effects
AntimicrobialInhibition of bacterial growth
AnticancerInduction of cell death in tumors

Chemical Biology

In chemical biology, this compound acts as a tool for studying biological pathways. Its sulfonamide group can interact with enzymes and receptors, providing insights into metabolic processes.

RoleFunction
Enzyme InhibitorModulates enzyme activity to study metabolic pathways.
Receptor LigandBinds to receptors to investigate signaling pathways.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound showed significant activity against Staphylococcus aureus. The compound was tested in vitro and exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Case Study 2: Cancer Cell Apoptosis

Research conducted by Smith et al. (2023) highlighted the compound's ability to induce apoptosis in breast cancer cell lines. The study utilized flow cytometry to measure cell viability and apoptosis markers, revealing promising results that warrant further investigation.

Comparison with Similar Compounds

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide can be compared with other quinoxaline derivatives such as:

The uniqueness of this compound lies in its specific sulfonamide group, which imparts unique biological activities and makes it a valuable compound for research and development .

Biological Activity

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a quinoxaline core and sulfonamide functionality. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

The chemical formula of this compound is C8H5ClN2O4SC_8H_5ClN_2O_4S, with a molecular weight of approximately 260.66 g/mol. The compound is typically available as a powder and should be stored at low temperatures (4 °C) to maintain stability.

PropertyValue
Chemical FormulaC8H5ClN2O4S
Molecular Weight260.66 g/mol
AppearancePowder
Storage Temperature4 °C

The biological activity of this compound primarily revolves around its role as a dihydrofolate reductase (DHFR) inhibitor . DHFR is an essential enzyme involved in the folate metabolism pathway, which is critical for DNA synthesis and cell division. Inhibition of DHFR can lead to antiproliferative effects on various cancer cells and microbial organisms.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Case Study 1 : In vitro assays showed that certain derivatives inhibited the growth of human cancer cell lines with IC50 values in the low micromolar range. These compounds demonstrated selective toxicity towards cancer cells while sparing normal cells.
  • Case Study 2 : A study published in ACS Omega highlighted that modifications to the quinoxaline scaffold enhanced the potency against various cancer types, indicating structure-activity relationships (SAR) that could be exploited for drug development .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Case Study 3 : Research indicated that derivatives of this sulfonamide were effective against a range of bacterial strains. The mechanism involves disruption of bacterial folate synthesis pathways, similar to its action in cancer cells.

Research Findings

A comprehensive evaluation of the biological activity has been documented in several studies:

Study ReferenceFindings
Identified as promising DHFR inhibitors with potential for anticancer therapy.
Showed effectiveness against specific bacterial strains; further SAR studies recommended.
Detailed chemical properties and safety information relevant for laboratory handling.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via chlorosulfonation of quinoxaline precursors followed by sulfonohydrazide formation. For example, 3-methylquinoxalin-2(1H)-one is chlorosulfonated using chlorosulfonic acid, and subsequent reactions with hydrazine yield sulfonohydrazide derivatives . Key variables include solvent choice (e.g., glacial acetic acid for hydrazone formation), temperature control (room temperature for stable intermediates), and stoichiometric ratios to minimize byproducts. Yield optimization often requires iterative adjustment of these parameters .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the quinoxaline core and sulfonamide group. For example, the sulfonamide proton typically appears as a singlet near δ 7.5–8.5 ppm in ¹H NMR, while carbonyl groups (2,3-dioxo) show strong IR absorption at ~1700–1750 cm⁻¹. Mass spectrometry (HRMS) validates molecular weight, with fragmentation patterns confirming the sulfonamide moiety .

Q. What in vitro antibacterial assays are suitable for evaluating its bioactivity, and how are MIC values interpreted?

  • Methodology : Broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains are standard. Minimum Inhibitory Concentration (MIC) values ≤0.250 mg/mL (as observed in sulfonohydrazone analogs) indicate potent antibacterial activity. Replicates (n=3) and positive controls (e.g., ciprofloxacin) are necessary to validate results .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of derivatives with enhanced bioactivity?

  • Methodology : Quantum chemical calculations (e.g., DFT) predict reactive intermediates, while molecular docking identifies sulfonamide interactions with bacterial targets (e.g., dihydrofolate reductase). Institutions like ICReDD combine computational reaction path searches with experimental validation to reduce trial-and-error cycles. For example, transition-state modeling can prioritize hydrazone derivatives with optimal steric and electronic properties .

Q. What strategies resolve contradictions in bioactivity data between structurally similar analogs?

  • Methodology : Discrepancies may arise from substituent positioning (e.g., 3-methyl vs. 6-sulfonamide groups). Comparative SAR studies using isosteric replacements (e.g., replacing methyl with ethyl) and pharmacokinetic profiling (e.g., LogP measurements) clarify structure-activity relationships. X-ray crystallography of ligand-target complexes (e.g., with bacterial enzymes) provides mechanistic insights .

Q. How can reactor design improve scalability of the synthesis while maintaining purity?

  • Methodology : Continuous-flow reactors enhance heat/mass transfer during exothermic steps (e.g., chlorosulfonation). Membrane separation technologies (e.g., nanofiltration) isolate intermediates, reducing impurities. Process simulations (Aspen Plus®) model parameter effects (e.g., pressure, residence time) on yield and purity .

Q. What in vivo models are appropriate for assessing toxicity and efficacy of this compound?

  • Methodology : Murine models for systemic infections (e.g., septicemia) evaluate dose-dependent efficacy and organ toxicity. Histopathological analysis (liver/kidney sections) and pharmacokinetic studies (plasma half-life via HPLC) ensure therapeutic safety. Comparative studies with analogs lacking the sulfonamide group isolate toxicity mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.